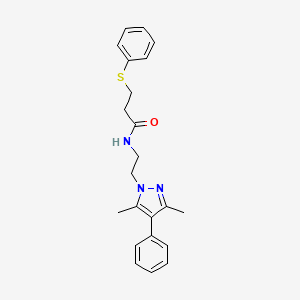

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-17-22(19-9-5-3-6-10-19)18(2)25(24-17)15-14-23-21(26)13-16-27-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPZHKRDVOWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CCSC2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the dimethyl and phenyl groups.

Linker attachment: The ethyl linker is introduced through a nucleophilic substitution reaction, often using an alkyl halide.

Thioamide formation: The final step involves the formation of the phenylthio-propanamide moiety through a reaction between a thiol and an amide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared features: heterocyclic cores , amide linkages , and substituent effects . Below is a systematic comparison:

Heterocyclic Core Variations

- Pyrazole vs. Oxazolone/Imidazole: The target compound’s pyrazole ring differs from 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (), which contains an oxazolone ring fused to a benzene. Pyrazoles are more basic and rigid due to aromaticity, whereas oxazolones are electrophilic at the carbonyl, influencing reactivity and binding interactions . Another analog, (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (), uses an imidazole core, which offers additional hydrogen-bonding sites compared to pyrazole .

Amide Linkage and Substituent Effects

- Phenylthio vs. Aromatic/Chloro Substituents :

The phenylthio group in the target compound enhances lipophilicity compared to 3-chloro-4-hydroxy-N-phenethylbenzamide (), where a chloro-hydroxybenzamide group increases polarity. This difference may affect membrane permeability in biological systems .

Structural and Functional Implications

Hydrogen Bonding and Crystal Packing

The pyrazole NH and amide groups in the target compound likely participate in hydrogen-bonding networks, as described in . In contrast, N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-[4-pyridyl)ethyl]propanamide () employs pyridyl and trimethoxyphenyl groups, which favor π-π stacking over hydrogen bonding, leading to distinct solid-state properties .

Tabulated Comparison of Key Compounds

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound with potential therapeutic applications due to its unique chemical structure and biological activity. This compound features a pyrazole ring, which is known for its diverse biological properties, linked to an ethyl chain and a phenylthio group. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃OS

- Molecular Weight : 341.46 g/mol

- CAS Number : 2034369-85-0

The structural complexity of this compound contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that similar pyrazole derivatives inhibited the growth of E. coli, Bacillus subtilis, and Staphylococcus aureus at varying concentrations, suggesting that this compound may also possess antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies have revealed that certain pyrazole compounds can significantly reduce inflammation markers such as TNF-α and IL-6. For example, compounds structurally similar to this compound demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The anticancer activity of pyrazole derivatives is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies on related pyrazole compounds have shown promising results in inhibiting tumor growth in animal models .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in inflammatory responses or microbial resistance. The presence of the phenylthio group may enhance binding affinity to these targets, thereby increasing biological efficacy .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Up to 85% inhibition of TNF-α | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested using a carrageenan-induced rat paw edema model. Results showed significant reduction in edema compared to control groups, highlighting the therapeutic potential of this class of compounds .

Future Directions in Research

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level.

- In Vivo Efficacy Trials : Evaluating therapeutic effects in animal models.

- Structure–Activity Relationship (SAR) : Identifying how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.